Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

Catalog No.
S1496410
CAS No.
122951-89-7
M.F
C24H72ClN16P5
M. Wt
775.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis[tris(dimethylamino)phosphoranylidenamino]...

CAS Number

122951-89-7

Product Name

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

IUPAC Name

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;chloride

Molecular Formula

C24H72ClN16P5

Molecular Weight

775.3 g/mol

InChI

InChI=1S/C24H72N16P5.ClH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1

InChI Key

NYTYWTQXLWNFFQ-UHFFFAOYSA-M

SMILES

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]

Canonical SMILES

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]

As a lipophilic additive in pH-responsive polymers:

Phosphazenium chloride can be incorporated into the structure of polymers to make them responsive to changes in pH. Due to its lipophilic (fat-loving) nature, it can integrate well within the polymer matrix without compromising its mechanical properties. This allows the polymer to undergo significant changes in properties, such as solubility or swelling behavior, depending on the surrounding pH environment. This characteristic makes it valuable for applications like drug delivery, where the release of the drug can be triggered by specific pH conditions within the body.

As a component in solvent-processible polymer membranes:

Phosphazenium chloride can be used as a building block in the creation of polymer membranes that can be processed using solvents. This is particularly advantageous compared to traditional methods that often involve harsh conditions or specialized equipment. These solvent-processible membranes hold promise for various applications, including fuel cells, separation technologies, and sensors.

As a precursor for tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium hydroxide:

Phosphazenium chloride can be converted into tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium hydroxide, which acts as a strong base catalyst. This catalyst has shown effectiveness in promoting the ring-opening polymerization of siloxanes, which are silicon-oxygen based polymers with diverse applications in areas like electronics, coatings, and medicine.

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride is a complex organophosphorus compound characterized by its unique molecular structure, which includes multiple phosphorus atoms and a significant number of nitrogen atoms. Its molecular formula is C24H72ClN16P5, and it has a molecular weight of approximately 775.26 g/mol. The compound features a phosphonium ion, which contributes to its properties as a cationic species, making it potentially useful in various chemical applications .

The chemical reactivity of tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride is primarily influenced by its phosphonium structure. It can undergo several types of reactions, including:

  • Nucleophilic Substitution: The phosphonium ion can react with nucleophiles, leading to the formation of new compounds.
  • Decomposition Reactions: Under certain conditions, the compound may decompose, releasing dimethylamine and other phosphorous-containing species.
  • Coordination Chemistry: It can act as a ligand in coordination complexes due to the presence of multiple nitrogen atoms that can coordinate with metal ions.

These reactions highlight its versatility in synthetic chemistry and materials science.

The synthesis of tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride typically involves multi-step synthetic routes that include:

  • Preparation of Precursors: Starting materials such as dimethylamine and phosphorous precursors are prepared.
  • Formation of Phosphonium Salt: The reaction between tris(dimethylamino)phosphoranylidenes and appropriate chlorides leads to the formation of the phosphonium salt.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for applications.

Each step requires careful control of reaction conditions to achieve optimal yields.

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride has several potential applications:

  • Additive in Polymers: It can be used as a lipophilic additive in pH-responsive polymers, enhancing their functionality.
  • Catalyst in Organic Reactions: Its unique structure may allow it to serve as a catalyst in various organic transformations.
  • Material Science: The compound can be utilized in developing advanced materials due to its ionic nature.

These applications demonstrate its significance in both industrial and research settings.

Interaction studies involving tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride focus on its behavior in different environments, particularly with other chemical species. Research indicates that:

  • It may interact with metal ions, forming coordination complexes that can alter its reactivity and stability.
  • Its ionic nature allows for interactions with anionic species, which could be exploited in various formulations.

Understanding these interactions is crucial for optimizing its applications in various fields.

Several compounds share structural similarities with tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tris(dimethylamino)phosphineC6H18N3PSimpler structure; used as a ligand
Tetrakis(dimethylamino)phosphonium chlorideC8H24ClN4PSimilar cationic properties; less complex
Bis(dimethylamino)phosphateC4H12N2O4PContains phosphate group; different reactivity

Uniqueness

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride stands out due to its high phosphorus content and complex nitrogen framework, which contribute to its potential versatility in both chemical synthesis and material applications. Its unique structure allows for diverse interactions and functionalities not typically found in simpler organophosphorus compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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